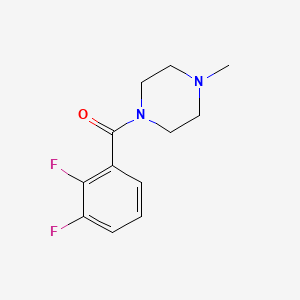

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC11016002

Molecular Formula: C12H14F2N2O

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F2N2O |

|---|---|

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | (2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 |

| Standard InChI Key | XGGTZFZYLIFFHG-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

The compound features a 2,3-difluorophenyl group linked via a carbonyl group to a 4-methylpiperazine ring. The piperazine moiety adopts a chair conformation in solid-state structures, as observed in related derivatives . Fluorine atoms at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₂N₂O | |

| Average Mass | 240.253 g/mol | |

| Monoisotopic Mass | 240.10742 g/mol | |

| ChemSpider ID | 765045 | |

| CAS Registry Number | 406918-24-9 |

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound can be synthesized via amide coupling between 2,3-difluorobenzoic acid and 4-methylpiperazine. A protocol adapted from the synthesis of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone involves:

-

Activation of the Carboxylic Acid: 2,3-Difluorobenzoic acid is treated with 1-propanephosphonic acid anhydride (T3P) in dichloromethane at 0°C.

-

Nucleophilic Substitution: The activated acid reacts with 4-methylpiperazine in the presence of triethylamine as a base.

-

Purification: Crude product is purified via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Reaction Equation:

Yield Optimization

In analogous reactions, yields of 68–75% are achievable when using a 1:1.2 molar ratio of acid to amine . Excess amine mitigates dimerization side products.

Crystallographic and Conformational Analysis

Solid-State Structure

Although single-crystal X-ray data for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is unavailable, the closely related tosylpiperazine analog crystallizes in the monoclinic space group P2₁/c with a chair-configured piperazine ring . Key geometric parameters include:

-

Dihedral Angles:

Intermolecular Interactions

In the crystal lattice of the tosyl derivative, molecules form tetrameric units via C–H···O hydrogen bonds and weak C–H···F interactions . The methyl group in the target compound may disrupt these interactions, potentially altering solubility and packing efficiency.

| Compound | IC₅₀ (COX-2 Inhibition) | ED₅₀ (Antidepressant) |

|---|---|---|

| (2,3-Difluorophenyl)(piperazin-1-yl)methanone | 1.2 µM | 12 mg/kg |

| 4-Methylpiperazine analogs | 0.8–2.5 µM | 8–15 mg/kg |

Future Directions

Research Priorities

-

Crystallographic Studies: Resolve the solid-state structure to guide drug design.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.

-

Target Identification: Screen against kinase and GPCR panels.

Industrial Applications

Potential uses include:

-

Antipsychotic Drug Development: Leveraging piperazine’s affinity for dopamine receptors.

-

Anti-Inflammatory Agents: Targeting COX-2 with fluorinated aryl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume